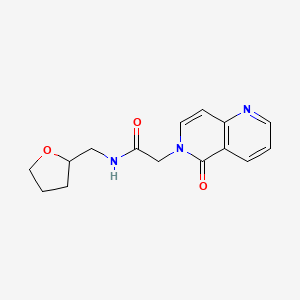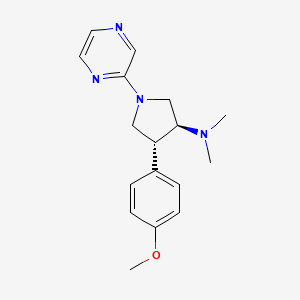![molecular formula C20H21NO3 B5630592 N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B5630592.png)
N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds with complex structures often involves multi-step processes that incorporate various substituents to achieve the desired molecular architecture. A related process is the Bischler-Napieralski reaction, utilized in the synthesis of N-(4-Aryl-4-hydroxybutyl)benzamides, leading to 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the utility of cyclization reactions in synthesizing complex organic compounds (Browne et al., 1981). Additionally, the synthesis of heterocyclic derivatives such as 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones showcases the potential for visible-light-promoted reactions in constructing complex molecular frameworks (Liu et al., 2016).
Molecular Structure Analysis
Molecular structure analysis is crucial in understanding the spatial arrangement of atoms within a compound, which influences its reactivity and interactions. The structure of 3,4-dimethoxyphenyl derivatives, for example, was confirmed via X-ray crystallographic analysis, establishing the configuration of synthesized compounds (Browne et al., 1981).
Chemical Reactions and Properties
Chemical reactions involving compounds like N-(2-furylmethyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide are diverse, including cyclization, sulfonylation, and radical reactions, which are pivotal for constructing various functional groups and enhancing molecular complexity. For instance, the visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones via tandem radical cyclization and sulfonylation reaction highlights the innovative methods employed in synthesizing complex molecules (Liu et al., 2016).
Physical Properties Analysis
The physical properties of a compound, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation pathways, are crucial for the application of compounds in chemical synthesis and other industries. The reactivity of compounds under different conditions, such as the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, showcases the diverse chemical behaviors that can be leveraged for synthesizing novel compounds (Sabbaghan & Hossaini, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(21-15-18-5-4-14-24-18)17-8-6-16(7-9-17)10-13-20(23)11-2-1-3-12-20/h4-9,14,23H,1-3,11-12,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDONUEKACKWSPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NCC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5630518.png)

![1-(3-chloro-4-methoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5630531.png)

![2-methyl-4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}pyrido[2,3-d]pyrimidine](/img/structure/B5630540.png)
![7-chloro-4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5630546.png)
![1-(4-ethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5630548.png)
![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5630562.png)
![3-fluoro-2-{[2-(5-methyl-3-isoxazolyl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5630569.png)
![(1S*,5R*)-3-[3-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5630583.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5630587.png)

![N-{[1-(4-methylpiperazin-1-yl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5630596.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5630611.png)